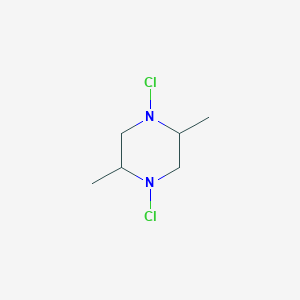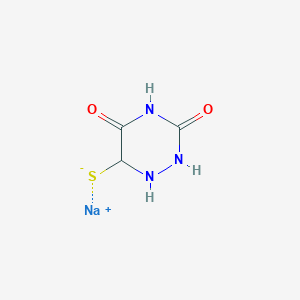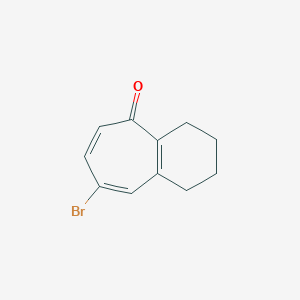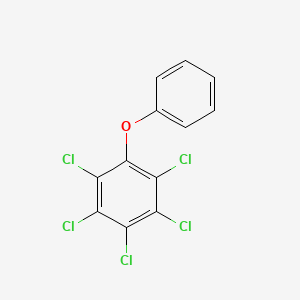![molecular formula C25H20N6O2S2 B13821482 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine is a complex organic compound that features a benzothiazole moiety, a dihydropyrimidinone core, and a phenoxyphenyl group
Métodos De Preparación
The synthesis of 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothiazole moiety: This can be achieved through the condensation of 2-aminothiophenol with carbon disulfide and subsequent cyclization.
Synthesis of the dihydropyrimidinone core: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Coupling of the benzothiazole and dihydropyrimidinone units: This step often involves nucleophilic substitution reactions.
Introduction of the phenoxyphenyl group: This can be done through a Suzuki coupling reaction or similar cross-coupling techniques.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry or other scalable techniques.
Análisis De Reacciones Químicas
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions.
Aplicaciones Científicas De Investigación
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, while the dihydropyrimidinone core can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives and dihydropyrimidinone-based molecules. Compared to these, 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine is unique due to its combined structural features, which may confer enhanced biological activity and specificity. Some similar compounds are:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides
- 1,3-Benzothiazol-2-yl hydrazones
- Dihydropyrimidinone derivatives with various substituents
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C25H20N6O2S2 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C25H20N6O2S2/c26-23(27-16-10-12-19(13-11-16)33-18-6-2-1-3-7-18)31-24-28-17(14-22(32)30-24)15-34-25-29-20-8-4-5-9-21(20)35-25/h1-14H,15H2,(H4,26,27,28,30,31,32) |
Clave InChI |
HBBRVXZGTBLMBO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C(=N/C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)/N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)



![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)

![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)



